molecular formula C25H24N4O5S B2710694 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 954601-46-8

4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Número de catálogo: B2710694
Número CAS: 954601-46-8
Peso molecular: 492.55
Clave InChI: KVQSHBWYVYDXNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfamoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the benzamide group: The oxadiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the sulfamoyl group: The final step involves the reaction of the intermediate with benzylmethylsulfonamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Structural Overview

The compound has a complex structure characterized by the following features:

  • Molecular Formula: C25H24N4O5S
  • Molecular Weight: 492.5 g/mol
  • Key Functional Groups: Sulfamoyl, oxadiazole, and benzamide moieties.

This molecular architecture is significant for its biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including those with an oxadiazole ring, exhibit promising anticancer properties. For instance:

  • Inhibition of Kinase Activity: Compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide have been shown to inhibit RET kinase activity, which is crucial in various cancers. A related compound demonstrated significant inhibition of cell proliferation driven by RET mutations .
  • Case Study: A study involving the synthesis and evaluation of benzamide derivatives revealed that certain oxadiazole-containing compounds significantly reduced tumor growth in preclinical models .

Anti-inflammatory Properties

The compound's sulfamoyl group may contribute to its anti-inflammatory effects:

  • Cyclooxygenase Inhibition: Research indicates that compounds designed as COX-II inhibitors can mitigate inflammation-related conditions. The structural similarity of this compound to known COX inhibitors suggests potential applications in treating inflammatory diseases .

Pharmacological Insights

Mecanismo De Acción

The mechanism by which 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: The compound could inhibit key metabolic pathways, leading to cell death or growth inhibition.

Comparación Con Compuestos Similares

Similar Compounds

    4-[benzyl(methyl)sulfamoyl]benzoic acid: Similar structure but lacks the oxadiazole ring.

    N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide: Similar structure but lacks the sulfamoyl group.

Uniqueness

    Structural Complexity: The combination of a benzamide core, oxadiazole ring, and sulfamoyl group is unique and provides diverse chemical reactivity.

    Biological Activity: The presence of multiple functional groups may enhance its biological activity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfamoyl group , which contribute to its unique chemical reactivity and biological properties. The IUPAC name for this compound is This compound , with the molecular formula C25H24N4O5SC_{25}H_{24}N_{4}O_{5}S .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : Achieved by cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Attachment of the Benzamide Group : The oxadiazole intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
  • Introduction of the Sulfamoyl Group : This final step involves reacting the intermediate with benzylmethylsulfonamide using coupling reagents such as EDCI .

The biological activity of this compound is believed to be multifaceted:

  • Molecular Targets : The compound may interact with various enzymes or receptors involved in microbial or cancer cell metabolism.
  • Pathways Involved : It could inhibit key metabolic pathways, leading to cell death or growth inhibition .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies on related benzamide derivatives have demonstrated:

  • Inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Study on Anticancer Activity

A study evaluated the anticancer effects of various benzamide derivatives, including those related to our compound. The results showed that certain derivatives significantly inhibited cancer cell growth in vitro:

CompoundIC50 (µM)Cancer Type
Compound A10Breast Cancer
Compound B5Lung Cancer
Compound C15Colon Cancer

These findings highlight the potential for further development of this compound as an anticancer agent .

Propiedades

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSHBWYVYDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.